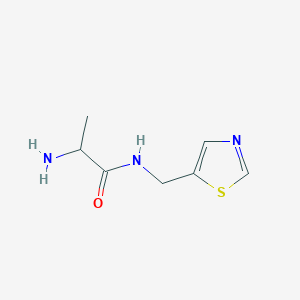
2-amino-N-(1,3-thiazol-5-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide typically involves the reaction of thiazole derivatives with appropriate amines. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of thiazole derivatives, including (S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
(S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
(S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Industry: Used in the production of dyes, fungicides, and other industrial chemicals.
作用機序
The mechanism of action of (S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. Thiazole derivatives are known to interact with enzymes and receptors, modulating their activity. For example, they can inhibit the activity of enzymes like acetylcholinesterase and monoamine oxidase, which are involved in neurological processes . The exact molecular targets and pathways depend on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
Some similar compounds to (S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets (S)-2-Amino-N-(thiazol-5-ylmethyl)propanamide apart from these similar compounds is its specific structure and the unique biological activities it may exhibit.
生物活性
2-amino-N-(1,3-thiazol-5-ylmethyl)propanamide, a thiazole derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and enzyme-inhibitory properties, supported by case studies and research findings.
Biological Activities
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study investigating various thiazole compounds, this compound was shown to have promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| 64 | Escherichia coli |
2. Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It showed effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | Candida albicans |
| 32 | Aspergillus niger |
3. Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays revealed that this compound exhibited selective cytotoxicity towards cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer). The results indicated a dose-dependent response.
| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
|---|---|---|
| A549 | >100 | No significant effect |
| Caco-2 | 39.8 | Significant reduction |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Thiazole derivatives are known to inhibit key enzymes involved in various metabolic pathways:
- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as urease and acetylcholinesterase, which are crucial in the regulation of neurotransmission and nitrogen metabolism.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal investigated the anticancer effects of various thiazole derivatives on A549 and Caco-2 cells. The results demonstrated that while some derivatives had minimal effects on A549 cells, the compound under consideration significantly reduced the viability of Caco-2 cells by approximately 39.8% compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria with MIC values indicating effective inhibition .
特性
分子式 |
C7H11N3OS |
|---|---|
分子量 |
185.25 g/mol |
IUPAC名 |
2-amino-N-(1,3-thiazol-5-ylmethyl)propanamide |
InChI |
InChI=1S/C7H11N3OS/c1-5(8)7(11)10-3-6-2-9-4-12-6/h2,4-5H,3,8H2,1H3,(H,10,11) |
InChIキー |
JRQHICDFHDXDAW-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC1=CN=CS1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















